![molecular formula C21H23FN6 B2893911 6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine CAS No. 2097901-79-4](/img/structure/B2893911.png)
6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine” is a complex organic molecule. It is related to a class of compounds known as quinazolines . Quinazolines are a group of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The structural modification of pharmacologically active compounds can lead to the development of new drugs with potential antibacterial activity. Derivatives of 6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine have been explored for their antibacterial properties. For instance, certain N-substituted derivatives have shown effects against Staphylococcus aureus, indicating their potential as antibacterial agents .
Antiproliferative Agents for Cancer Therapy
Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activity. These studies are crucial in the search for new cancer treatments. The substitution at the N-terminal of the molecule by a heterocyclic ring has been found to play a significant role in enhancing antiproliferative activity, making these derivatives promising candidates for cancer therapy .
Alzheimer’s Disease Treatment
The compound’s derivatives have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used in the treatment of Alzheimer’s disease. This application is particularly important given the increasing prevalence of Alzheimer’s and the ongoing search for more effective treatments .
Radiopharmaceuticals
Fluorinated derivatives, including those related to 6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine, are of interest in the field of radiopharmacy. They can be used in the synthesis of radiolabeled compounds for diagnostic imaging, such as positron emission tomography (PET) scans .
Antimicrobial Drug Development
The ongoing challenge of antimicrobial resistance necessitates the design and development of new drugs. The compound could serve as a base structure for creating new molecules with improved antimicrobial activity, thus contributing to the global effort to combat drug-resistant infections .
Pharmaceutical and Medicinal Chemistry
The compound’s derivatives are of prime importance in pharmaceutical and medicinal chemistry due to their diverse biological activities. They can serve as intermediates in the synthesis of various pharmacologically active drugs, offering a wide range of therapeutic possibilities .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Similar compounds have been found to influence pathways related to neurotransmission, particularly those involving serotonin and dopamine .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability .
Result of Action
Similar compounds have been found to influence neurotransmission, potentially leading to changes in mood, cognition, and behavior .
Eigenschaften
IUPAC Name |
6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6/c22-14-5-6-19-17(11-14)20(25-12-23-19)27-15-7-9-28(10-8-15)21-16-3-1-2-4-18(16)24-13-26-21/h5-6,11-13,15H,1-4,7-10H2,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZROUAAALYFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.